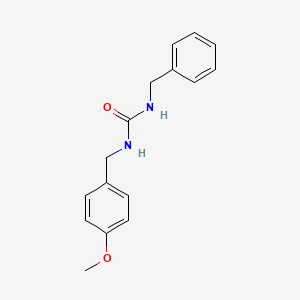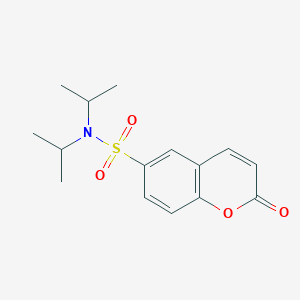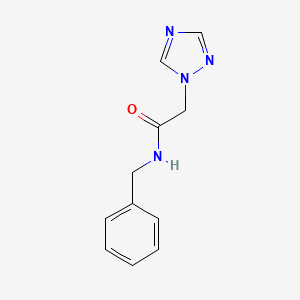
1-(6-chloro-2-pyridyl)-N,N-dimethyl-pyrrolidine-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-chloro-2-pyridyl)-N,N-dimethyl-pyrrolidine-3-amine (also known as CDP-3) is a chemical compound that has been extensively studied for its potential pharmacological properties. This compound has been found to have a wide range of potential applications in scientific research, particularly in the field of neuroscience. In
作用機序
CDP-3 works by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. This compound has been found to increase the release of dopamine and acetylcholine in the brain, which can lead to improved cognitive function and mood. Additionally, CDP-3 has been found to have neuroprotective properties, which may help to prevent or slow the progression of neurological disorders.
Biochemical and Physiological Effects:
CDP-3 has been found to have a wide range of biochemical and physiological effects. This compound has been found to increase the activity of certain enzymes in the brain, including choline acetyltransferase and dopamine-beta-hydroxylase. Additionally, CDP-3 has been found to increase the expression of certain genes in the brain, including those involved in neurotransmitter synthesis and signaling.
実験室実験の利点と制限
CDP-3 has a number of advantages for use in laboratory experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential pharmacological properties. Additionally, CDP-3 has been found to have a wide range of potential applications in scientific research, particularly in the field of neuroscience. However, there are also some limitations to the use of CDP-3 in laboratory experiments. For example, this compound can be difficult to work with due to its potential toxicity, and it may not be suitable for certain types of experiments.
将来の方向性
There are many potential future directions for research on CDP-3. One area of interest is the potential use of this compound as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand the mechanisms of action of CDP-3, as well as its potential side effects and toxicity. Other potential future directions for research on CDP-3 include exploring its potential applications in the treatment of depression, anxiety, and other mood disorders, as well as its potential use as a cognitive enhancer.
合成法
CDP-3 can be synthesized through a multi-step process involving the reaction of 2-chloropyridine with 1,3-dimethyl-2-imidazolidinone, followed by the addition of sodium hydride and N,N-dimethylformamide. This reaction produces the intermediate 1-(6-chloro-2-pyridyl)-2-(N,N-dimethylamino)ethanone, which is then reacted with pyrrolidine to yield the final product, CDP-3.
科学的研究の応用
CDP-3 has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have a wide range of potential uses, including as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CDP-3 has been found to have potential applications in the treatment of depression, anxiety, and other mood disorders.
特性
IUPAC Name |
1-(6-chloropyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-14(2)9-6-7-15(8-9)11-5-3-4-10(12)13-11/h3-5,9H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIESZHKIMVIQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)


![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)




![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl]oxy}acetamide](/img/structure/B7441133.png)